4-苯基环己醇

描述

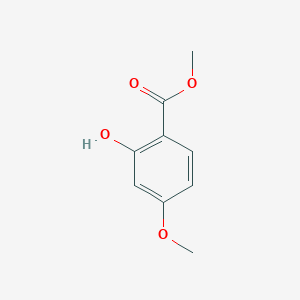

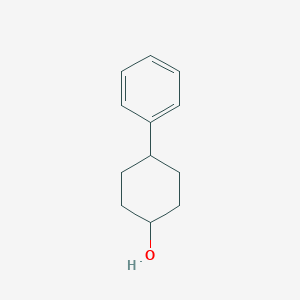

4-Phenylcyclohexanol is a white crystalline solid with a chemical formula C12H16O. It is also known as PCH and is used in various fields such as organic synthesis, pharmaceuticals, and agrochemicals.

科学研究应用

Organic Synthesis

4-Phenylcyclohexanol is a valuable intermediate in organic synthesis. It is used in the synthesis of enantiomerically pure compounds via Sharpless asymmetric dihydroxylation . This process is crucial for creating chiral molecules that are important in pharmaceuticals and agrochemicals. The compound also serves as a chiral auxiliary in asymmetric transformations, such as azo-ene reactions and [4+2]-cycloaddition reactions .

Medicinal Chemistry

In medicinal chemistry, 4-Phenylcyclohexanol has been explored for its potential biological activity. It’s a structural motif in certain cyclam complexes, which have applications in clinical trials for AIDS treatment and stem cell mobilization . Additionally, it’s been studied for its role in the synthesis of hybrid antibiotics with improved medical properties .

Industrial Applications

Industrially, 4-Phenylcyclohexanol is used as a chemical intermediate. It’s available with high purity and is used in various chemical syntheses. Its physical properties, like melting and boiling points, are well-characterized, making it a reliable component in industrial processes .

Pharmaceutical Research

In pharmaceutical research, 4-Phenylcyclohexanol is investigated for its potential use in drug development. It’s part of studies on the toxicological effects of related compounds, which is essential for understanding safety profiles .

Material Science

In material science, 4-Phenylcyclohexanol’s properties are of interest for developing new materials. Its molecular structure and weight are significant for designing polymers and other advanced materials .

Analytical Chemistry

4-Phenylcyclohexanol is used in analytical chemistry for method development and validation. Its well-documented IR and mass spectra are valuable for analytical chemists in identifying and quantifying substances .

属性

IUPAC Name |

4-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVUSIMLVPJXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90969470, DTXSID201311111 | |

| Record name | 4-Phenylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylcyclohexanol | |

CAS RN |

5437-46-7, 5769-13-1, 7335-12-8 | |

| Record name | 4-Phenylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Phenylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-4-Phenylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-phenylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-phenylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-phenylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4-Phenylcyclohexanol exists as cis and trans isomers. The stereochemistry significantly influences the molecule's reactivity, particularly in elimination and enzymatic reactions. For instance, in the electron ionization-induced elimination of water, trans-4-phenylcyclohexanol undergoes highly stereospecific syn-1,4-elimination involving the benzylic hydrogen. In contrast, the cis isomer predominantly undergoes ring opening prior to elimination, resulting in a mixture of product ions. [] Furthermore, the stereoselectivity of cytochrome P450cam-catalyzed hydroxylation can be engineered by site-directed mutagenesis. The Y96F–V247L double mutant, for instance, favors the formation of trans-4-phenylcyclohexanol. []

A: Wild-type cytochrome P450cam hydroxylates phenylcyclohexane primarily at the 3- and 4-positions of the cyclohexane ring, producing a mixture of cis-3-phenylcyclohexanol, cis-4-phenylcyclohexanol, and trans-4-phenylcyclohexanol. [] This regioselectivity can be significantly altered through site-directed mutagenesis of the enzyme. [] For example, the Y96F–V247A double mutant exhibits a high preference for hydroxylation at the 3-position, leading to a significant increase in cis-3-phenylcyclohexanol formation. []

A: CYP101B1 from Novosphingobium aromaticivorans DSM12444 demonstrates high activity in oxidizing phenylcyclohexane to trans-4-phenylcyclohexanol, achieving a product formation rate of 141 min−1. [] This activity is five times greater than its oxidation rate for p-cymene, highlighting its preference for phenylcyclohexane as a substrate. [] Further research is necessary to directly compare the catalytic efficiency of CYP101B1 with other enzymes that oxidize phenylcyclohexane.

ANone: The molecular formula of 4-phenylcyclohexanol is C12H16O, and its molecular weight is 176.26 g/mol.

ANone: While the provided research abstracts don't contain specific spectroscopic data for 4-phenylcyclohexanol, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed for the structural characterization of organic compounds. These techniques can provide information about the compound's connectivity, stereochemistry, and fragmentation patterns.

A: Trans-4-phenylcyclohexanol can be synthesized via catalytic hydrogenation of 4-phenylphenol using Raney nickel as a catalyst under mild conditions (0.5–1.0 MPa, 50 °C). [] This method provides a relatively simple and efficient route to the desired isomer with a selectivity of 39.89% and a yield of 33.15%. [] Alternatively, biocatalytic oxidation of phenylcyclohexane using engineered cytochrome P450cam variants like the Y96F–V247L double mutant offers a more environmentally friendly approach with high selectivity towards trans-4-phenylcyclohexanol formation. []

ANone: Yes, 4-phenylcyclohexanol can serve as a valuable building block for synthesizing more complex molecules. For instance, it can undergo various transformations at the hydroxyl group, such as esterification, etherification, and oxidation. The presence of both aromatic and cyclohexane rings further expands its synthetic utility, allowing for further functionalization through electrophilic aromatic substitution or manipulation of the cyclohexane ring.

A: Gas-liquid chromatography (GLC) is a suitable technique for analyzing 4-phenylcyclohexanol. [] This method can separate and quantify the compound, even in the presence of other closely related molecules. By coupling GLC with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), accurate quantification and structural confirmation can be achieved.

A: While 4-phenylcyclohexanol itself might not be a drug candidate, its structural features are found in various biologically active compounds. A derivative, 1-acetyl-4-phenylcyclohexanol, has shown progestin-like activity, particularly in increasing carbonic anhydrase activity and stimulating the proliferative activity of the rabbit uterus mucosa. [] This highlights the potential of 4-phenylcyclohexanol as a scaffold for developing novel therapeutics, especially in areas like hormone therapy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。